3-Hydroxy-7-methyl-1-benzofuran-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7-methyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system.
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs large-scale synthetic methods that ensure high yield and purity. Techniques such as proton quantum tunneling and free radical cyclization cascades have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-7-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
3-Hydroxy-7-methyl-1-benzofuran-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-7-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . Similarly, its antibacterial effects could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzofuran-2-carboxylic acid: Another benzofuran derivative with similar structural features but different biological activities.
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Uniqueness
3-Hydroxy-7-methyl-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8O4 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3-hydroxy-7-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c1-5-3-2-4-6-7(11)9(10(12)13)14-8(5)6/h2-4,11H,1H3,(H,12,13) |
InChI Key |
GSGVRPUSYFQMAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)O |
Origin of Product |
United States |
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